molecular formula C13H16ClN3O B7988455 2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B7988455
M. Wt: 265.74 g/mol
InChI Key: HTHBUNVSYXXCAE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c17-12-13(6-8-14-9-7-13)16-11(15-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHBUNVSYXXCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the reaction of phenylhydrazine with cyclohexanone, followed by cyclization and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-(3-Methoxyphenyl) Derivative
  • CAS No.: Not explicitly listed (CymitQuimica product) .
  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : 295.76 g/mol .
  • Key Difference : A methoxy group at the 3-position of the phenyl ring increases polarity and molecular weight compared to the unsubstituted phenyl analog.
2-(4-Methoxyphenyl) Derivative
  • CAS No.: 1779133-27-5 .
  • Molecular Formula : C₁₄H₁₈ClN₃O₂
  • Molecular Weight : 295.76 g/mol .
  • Key Difference : Methoxy substitution at the para position may enhance solubility but alter steric interactions in binding pockets.

Substituent Variations on the Triazaspiro Core

2-Cyclopropyl-3-methyl Derivative
  • CAS No.: 1779125-98-2 .
  • Molecular Formula : C₁₁H₁₈ClN₃O
  • Molecular Weight : 243.73 g/mol .
  • Key Difference : Replacement of phenyl with cyclopropyl and addition of a methyl group reduces molecular weight and hydrophobicity.
  • Storage : Requires refrigeration (2–8°C) .
2-Methyl Derivative
  • CAS No.: 1707358-66-4 .
  • Molecular Formula : C₈H₁₃ClN₃O
  • Molecular Weight : 203.7 g/mol .

Salt Forms and Handling

  • 2-Phenyl-1,3,8-triazaspiro[...] Hydrochloride : Stable at room temperature .
  • 2-Amino-1,3,8-triazaspiro[...] Dihydrochloride: Requires stringent storage (-80°C) due to hygroscopicity .
  • 2-Ethyl-3-methyl Derivative : Available as a hydrochloride salt (CAS 1707602-32-1) with 95% purity .

Physicochemical and Practical Considerations

Table 1: Comparative Data

Compound Name CAS No. Molecular Weight (g/mol) Substituents Storage Purity
2-Phenyl-... hydrochloride 943145-62-8 265.74 Phenyl Room Temp N/A
2-(3-Methoxyphenyl)-... hydrochloride N/A 295.76 3-Methoxyphenyl Discontinued ≥95%
2-Cyclopropyl-3-methyl-... hydrochloride 1779125-98-2 243.73 Cyclopropyl, Methyl 2–8°C N/A
2-Methyl-... hydrochloride 1707358-66-4 203.7 Methyl Room Temp 95%

Key Observations:

Molecular Weight : Methoxy-substituted analogs are heavier (295.76 g/mol) due to the added oxygen atom .

Stability : Room-temperature storage is feasible for phenyl and methyl variants, while cyclopropyl derivatives require refrigeration .

Research and Application Implications

  • Biological Activity : Methoxy groups may enhance hydrogen bonding in target proteins, while phenyl groups favor π-π stacking interactions .
  • Synthetic Accessibility : Discontinued products (e.g., 2-(3-methoxyphenyl)) suggest synthetic challenges or low demand .
  • Customization : Substitutions at the 2-position allow tuning of lipophilicity (e.g., cyclopropyl for metabolic stability) .

Biological Activity

2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a novel heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O·HCl. The compound features a spiro structure that incorporates a phenyl group and a triazaspirodecane core, which contributes to its biological properties. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Mitochondrial Permeability Transition Pore (mPTP) : Recent studies indicate that this compound acts as an inhibitor of mPTP opening, a mechanism implicated in myocardial cell death during reperfusion injury. By inhibiting mPTP opening, the compound helps preserve mitochondrial integrity and ATP production during ischemic events .
  • Enzyme Interaction : The compound may modulate the activity of various enzymes involved in cellular signaling pathways. This modulation can lead to therapeutic effects in conditions such as cancer and cardiovascular diseases .

Anticancer Properties

Research into the anticancer potential of this compound has shown promising results:

  • Cell Viability : In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Myocardial Infarction Model : In animal models of myocardial infarction, administration of this compound during reperfusion significantly reduced apoptotic rates in cardiac tissues and improved overall cardiac function .
  • Cancer Treatment : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent reductions in cell viability and increased apoptosis markers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameStructureBiological ActivityUnique Features
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-oneSimilar spiro structureModerate anticancer activityLacks hydrochloride salt
2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-oneContains trifluoromethoxy groupEnhanced antimicrobial propertiesDifferent chemical reactivity

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